molecular formula C13H20N2 B1287447 1-benzyl-N-methylpiperidin-3-amine CAS No. 60717-45-5

1-benzyl-N-methylpiperidin-3-amine

Cat. No. B1287447
CAS RN: 60717-45-5
M. Wt: 204.31 g/mol
InChI Key: XYFAEHZVQWTOPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-benzyl-N-methylpiperidin-3-amine is a chemical compound that is part of the piperidine family, which is a class of organic compounds containing a six-membered ring with five methylene groups and one amine group. The specific structure of 1-benzyl-N-methylpiperidin-3-amine includes a benzyl group attached to the nitrogen atom of the piperidine ring, which can influence its chemical properties and potential applications in pharmaceuticals.

Synthesis Analysis

The synthesis of related piperidine compounds has been explored in various studies. For instance, a regio- and stereospecific synthesis of trans-3-amino-1-benzylpiperidin-4-ols has been reported, which involves the cleavage of 1-benzyl-3,4-epoxypiperidine using diisobutylaluminum amides (DIBAL-NR1R2) at room temperature . This method could potentially be adapted for the synthesis of 1-benzyl-N-methylpiperidin-3-amine by using N-methylamine as one of the reagents.

Molecular Structure Analysis

The molecular structure of compounds related to 1-benzyl-N-methylpiperidin-3-amine has been characterized using various techniques such as IR, 1H NMR, and in some cases, X-ray crystallography . These methods provide detailed information about the arrangement of atoms within the molecule and can be used to confirm the identity and purity of the synthesized compounds.

Chemical Reactions Analysis

The reactivity of piperidine derivatives can be influenced by the substituents on the nitrogen atom and the piperidine ring. For example, the reaction of 1-benzyl-3,4-epoxypiperidine with primary and secondary amines in the presence of lithium perchlorate leads to regio- and stereoselective amination, producing trans-4-amino-1-benzyl-3-hydroxypiperidines . This suggests that 1-benzyl-N-methylpiperidin-3-amine could also undergo similar reactions, depending on the conditions and reagents used.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 1-benzyl-N-methylpiperidin-3-amine are not detailed in the provided papers, the properties of similar compounds can be inferred. Piperidine derivatives generally have basic properties due to the presence of the amine group and can engage in hydrogen bonding, which affects their solubility and boiling points. The benzyl group can contribute to the overall hydrophobic character of the molecule, influencing its solubility in organic solvents.

Scientific Research Applications

Mass Spectrometry Studies and Reaction Mechanisms A study by Chai et al. (2017) focused on the mass spectrometry of protonated 1-benzoylamines, including derivatives of 1-benzyl-N-methylpiperidin-3-amine. They observed the dominant fragmentation pathway as amide bond cleavage, forming a benzoyl cation and a neutral amine. The loss of benzaldehyde was identified as a significant process, attributed to hydride transfer reactions, offering insights into the gas-phase behavior of such compounds (Chai et al., 2017).

Synthetic Applications in Organic Chemistry Ripin et al. (2003) reported on the development of a scalable synthesis route for cis-N-benzyl-3-methylamino-4-methylpiperidine, demonstrating the compound's utility in large-scale production. This process emphasizes the compound's role as a versatile building block in organic synthesis, showcasing its application in the preparation of pharmaceuticals and other complex organic molecules (Ripin et al., 2003).

Catalysis and Organic Transformations A study by Hao et al. (2014) explored the palladium-catalyzed one-pot coupling of aryl iodides, alkynes, and amines, highlighting the efficiency of using N-substituted indole derivatives from 1-benzyl-N-methylpiperidin-3-amine. This research demonstrates the compound's applicability in catalysis, contributing to the synthesis of indole derivatives, which are crucial in pharmaceuticals and agrochemicals (Hao et al., 2014).

Material Science and Chemical Engineering In the context of material science, the synthesis and functionalization of 1-benzyl-N-methylpiperidin-3-amine are critical for developing new materials with potential applications in electronics, coatings, and as functional components in various chemical processes. Studies like those by Khatua et al. (2022) and Murugesan et al. (2020) focus on catalytic systems and synthetic methodologies that utilize such amines for producing advanced materials and chemicals, highlighting the compound's role in innovative material development (Khatua et al., 2022); (Murugesan et al., 2020).

Safety And Hazards

This compound is classified as a danger under the GHS05 and GHS07 hazard pictograms . It has hazard statements H302, H315, H318, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1-benzyl-N-methylpiperidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-14-13-8-5-9-15(11-13)10-12-6-3-2-4-7-12/h2-4,6-7,13-14H,5,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYFAEHZVQWTOPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCCN(C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10615386
Record name 1-Benzyl-N-methylpiperidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10615386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-N-methylpiperidin-3-amine

CAS RN

60717-45-5
Record name 1-Benzyl-N-methylpiperidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10615386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-benzyl-N-methylpiperidin-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A suspension of 0.30 g. of platinum oxide in 20 ml. of absolute ethanol was shaken under 35 psi of hydrogen for 1 hour. To this was added a solution of 12.44 g. (65.9 mmoles) of 1-benzyl-3-piperidone and 4.1 g. (132 mmoles) of methylamine in 40 ml. of absolute ethanol. The mixture was then shaken under ca. 50 psi of hydrogen until uptake ceased. Filtration and evaporation afforded 1-benzyl-3-methylaminopiperidine.
Quantity
65.9 mmol
Type
reactant
Reaction Step One
Quantity
132 mmol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.